molecular formula C9H12O2 B13023303 2-Ethyl-4-methoxyphenol CAS No. 13391-32-7

2-Ethyl-4-methoxyphenol

Cat. No.: B13023303
CAS No.: 13391-32-7
M. Wt: 152.19 g/mol
InChI Key: RPDJASOWDQGWJF-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxyphenol: is an organic compound with the molecular formula C9H12O2 . It is also known by other names such as 4-Ethylguaiacol and p-Ethylguaiacol . This compound is a derivative of phenol and is characterized by the presence of an ethyl group at the 2-position and a methoxy group at the 4-position on the benzene ring. It appears as a transparent, colorless to pale yellow liquid with a sweet, spicy, and herb-like aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methoxyphenol can be achieved through various methods. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced with hydrogen in the presence of a hydrogenation catalyst to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid having 1-4 carbon atoms. The reaction is discontinued when not more than 6% of the anisole or phenetole has been oxidized .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 4-Ethylguaiacol
  • p-Ethylguaiacol
  • Guaiacol
  • Eugenol
  • Isoeugenol

Comparison: 2-Ethyl-4-methoxyphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds like guaiacol and eugenol, this compound has a higher potential for use as an antioxidant and in the synthesis of bioactive natural products .

Properties

IUPAC Name

2-ethyl-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDJASOWDQGWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516030
Record name 2-Ethyl-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13391-32-7
Record name 2-Ethyl-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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